molecular formula C11H10O6-2 B1262418 (1R,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate

(1R,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate

Cat. No. B1262418
M. Wt: 238.19 g/mol
InChI Key: QJYRAJSESKVEAE-PSASIEDQSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate is dicarboxylate anion of (1R,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid. It is a conjugate base of a (1R,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid.

Scientific Research Applications

  • Chemical Synthesis and Derivative Formation :

    • The compound is used in the preparation of various chemical derivatives through processes such as dehydration, hydrolysis, acetylation, reduction, and epoxidation. These processes are essential in the synthesis of complex molecules for various applications including pharmaceuticals (H. Sirat, E. J. Thomas, & N. Tyrrell, 1979).
    • It serves as a precursor in the synthesis of compounds with the pentacyclic framework of the alkaloid vindoline, which is a biogenetic precursor to anticancer agents like vinblastine and vincristine (L. V. White & M. Banwell, 2016).
  • Enzymatic and Biochemical Studies :

    • Utilized in studies involving enzymatic processes, such as the synthesis of constrained γ-hydroxy-α-amino acids via directed hydroxylation. This is critical in developing novel synthetic pathways for biologically active molecules (A. Avenoza et al., 1997).
  • Materials Science and Polymer Research :

    • The compound is used in the preparation of methyl methacrylate oligomers with specific end-groups via ozonolysis, aiding in the development of novel block copolymers and reactive processing materials (J. Ebdon, N. Flint, & P. Hodge, 1989).
  • Structural Analysis and Crystallography :

    • Structural analysis and characterization of derivatives, including X-ray crystallography, to understand molecular geometries and interactions. This is crucial for developing new compounds with desired physical and chemical properties (M. Sapnakumari et al., 2014).
  • Pharmacological Research :

    • Exploration in synthesizing muscarinic antagonists, contributing to the development of new therapeutic agents. The stereochemistry of these compounds is significant in determining their biological activity (C. D. Bugno et al., 1997).

properties

Molecular Formula

C11H10O6-2

Molecular Weight

238.19 g/mol

IUPAC Name

(1R,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate

InChI

InChI=1S/C11H12O6/c12-7(4-5-9(14)15)6-2-1-3-8(13)10(6)11(16)17/h1-3,8,10,13H,4-5H2,(H,14,15)(H,16,17)/p-2/t8-,10-/m1/s1

InChI Key

QJYRAJSESKVEAE-PSASIEDQSA-L

Isomeric SMILES

C1=C[C@H]([C@@H](C(=C1)C(=O)CCC(=O)[O-])C(=O)[O-])O

Canonical SMILES

C1=CC(C(C(=C1)C(=O)CCC(=O)[O-])C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate
Reactant of Route 2
(1R,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate
Reactant of Route 3
(1R,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate
Reactant of Route 4
(1R,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(1R,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate
Reactant of Route 6
(1R,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate

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